molecular formula C10H14N2O4 B13491207 2-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)acetic acid

2-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)acetic acid

Cat. No.: B13491207
M. Wt: 226.23 g/mol
InChI Key: YULSVSULDSLWJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)acetic acid is an organic compound that features a pyrazole ring substituted with a tert-butoxycarbonyl (Boc) group and an acetic acid moiety. The Boc group is commonly used as a protecting group for amines in organic synthesis due to its stability under basic conditions and ease of removal under acidic conditions .

Chemical Reactions Analysis

Types of Reactions

2-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)acetic acid largely depends on its use as a synthetic intermediate. The Boc group serves as a protecting group for amines, preventing unwanted reactions during multi-step synthesis. The acetic acid moiety can participate in various reactions, facilitating the formation of esters and amides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(tert-Butoxycarbonyl)-1H-pyrazol-4-yl)acetic acid is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable in the synthesis of specific target molecules in medicinal chemistry and other fields .

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]acetic acid

InChI

InChI=1S/C10H14N2O4/c1-10(2,3)16-9(15)12-6-7(5-11-12)4-8(13)14/h5-6H,4H2,1-3H3,(H,13,14)

InChI Key

YULSVSULDSLWJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=N1)CC(=O)O

Origin of Product

United States

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